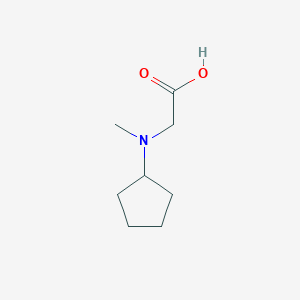
cis-3-Hydroxy-4-methylpiperidine HCl
Overview
Description
Cis-3-Hydroxy-4-methylpiperidine HCl (cis-3-HMP-HCl) is an organic compound belonging to the piperidine family. It is a white crystalline solid and is soluble in water, ethanol, and chloroform. Cis-3-HMP-HCl has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various drugs and in the study of biochemical pathways in the body. In the laboratory, cis-3-HMP-HCl is used as a reagent for the synthesis of other compounds, and for the study of biochemical pathways in cells and tissues.
Scientific Research Applications
Stereoselective Synthesis
Stereoselective synthesis of piperidine derivatives is a prominent area of research due to the structural significance of these compounds in medicinal chemistry. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine demonstrates the importance of such compounds in synthesizing nonproteinogenic cyclic alpha-amino acids found in numerous natural and synthetic compounds with medicinal relevance (Liang & Datta, 2005). This research underscores the value of methodologies that could similarly be applied to cis-3-Hydroxy-4-methylpiperidine HCl for synthesizing enantiopure compounds.
Conformational Switching
Conformational switching through pH-triggered mechanisms in piperidine derivatives, such as trans-3-Hydroxy-4-morpholinopiperidine, showcases another application area. These compounds can perform two consecutive flips in response to changes in solution acidity, demonstrating potential as pH-sensitive switches in various chemical and biological contexts (Samoshin et al., 2013). Such properties could be explored with this compound in designing responsive molecular systems.
Enantioenriched Synthesis
The biocatalytic preparation of enantioenriched dihydroxypiperidines further illustrates the application in producing stereochemically complex molecules. Enzymatic acetylations and hydrolyses involving cis- and trans-3,4-dihydroxypiperidine derivatives highlight the use of biocatalysts in achieving high enantioselectivity, a principle that could be applicable to the synthesis of enantioenriched this compound derivatives (Solares et al., 2006).
Novel 2-Oxoglutarate Dependent Dioxygenases
The characterization of novel 2-oxoglutarate-dependent dioxygenases converting L-proline to cis-4-hydroxy-L-proline presents an intriguing biochemical application. This research discovered enzymes capable of converting free L-proline to valuable chiral building blocks for pharmaceutical synthesis, indicating potential pathways for the bioconversion or modification of compounds like this compound (Hara & Kino, 2009).
properties
IUPAC Name |
(3R,4R)-4-methylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)




![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)





![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)